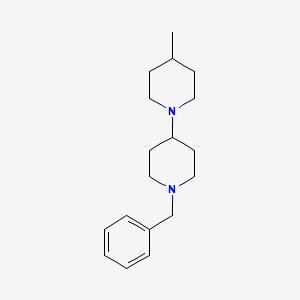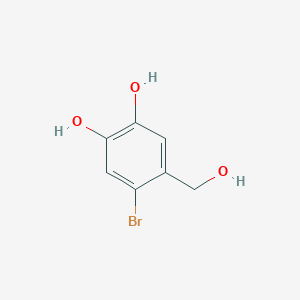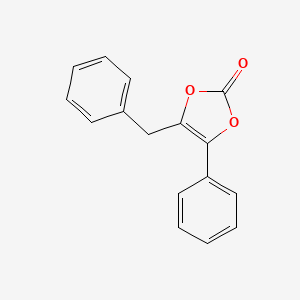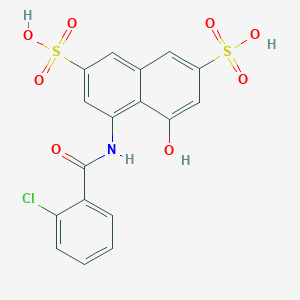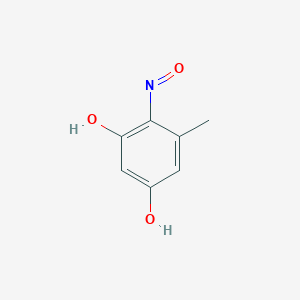
5-Methyl-4-nitrosobenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-nitrosobenzene-1,3-diol is an organic compound with a molecular formula of C7H7NO3 It is a derivative of benzene, featuring both nitroso and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitrosobenzene-1,3-diol typically involves the nitration of 5-methylbenzene-1,3-diol followed by reduction to introduce the nitroso group. One common method involves the use of nitric acid and sulfuric acid for nitration, followed by reduction using agents such as sodium dithionite or iron powder under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-nitrosobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions
Major Products Formed
Oxidation: Formation of 5-methyl-4-nitroquinone.
Reduction: Formation of 5-methyl-4-aminobenzene-1,3-diol.
Substitution: Formation of halogenated derivatives such as this compound
Aplicaciones Científicas De Investigación
5-Methyl-4-nitrosobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a signaling molecule in cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-nitrosobenzene-1,3-diol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate signaling pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrosobenzene-1,3-diol: Similar structure but lacks the methyl group.
5-Methyl-4-nitrobenzene-1,3-diol: Contains a nitro group instead of a nitroso group.
5-Methyl-4-aminobenzene-1,3-diol: Contains an amino group instead of a nitroso group .
Uniqueness
5-Methyl-4-nitrosobenzene-1,3-diol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The methyl group also influences its physical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
116480-13-8 |
|---|---|
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
5-methyl-4-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(9)3-6(10)7(4)8-11/h2-3,9-10H,1H3 |
Clave InChI |
PXLZOYARTHUMNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


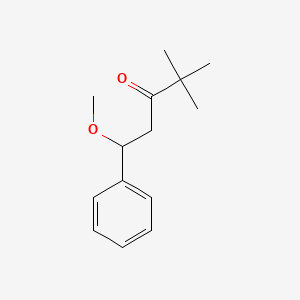
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
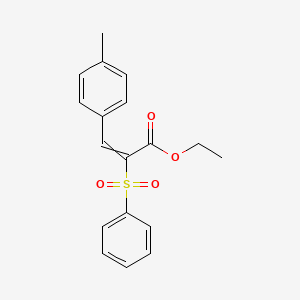
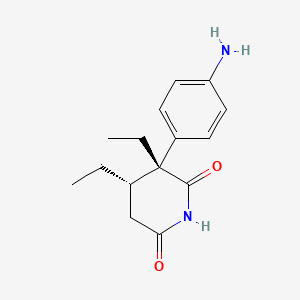
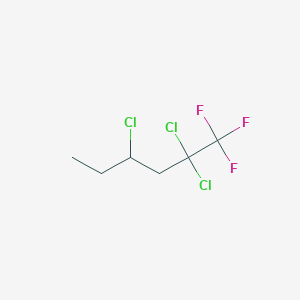
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
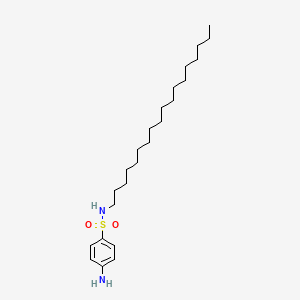
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
